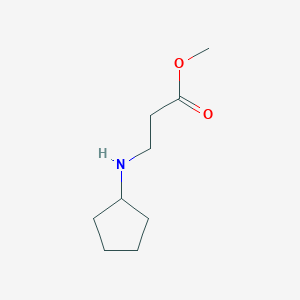

Methyl 3-(cyclopentylamino)propanoate

Descripción general

Descripción

Methyl 3-(cyclopentylamino)propanoate is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The compound is in liquid form .

Molecular Structure Analysis

The molecular structure of Methyl 3-(cyclopentylamino)propanoate contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

Methyl 3-(cyclopentylamino)propanoate has a predicted boiling point of 256.0±23.0 °C and a predicted density of 1.00±0.1 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Biological Effects

Methyl 3-(cyclopentylamino)propanoate has been studied for its potent inhibitory activity in enzyme assays. Specifically, novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates have demonstrated significant inhibition of retinoic acid 4-hydroxylase (CYP26A1) in MCF-7 CYP26A1 microsomal assays. This inhibition has implications for enhancing the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines (Gomaa et al., 2011).

Synthesis and Transformation for Heterocyclic Systems

The compound has been utilized in the synthesis of versatile reagents, such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, for the preparation of multifunctional, polysubstituted heterocyclic systems. These systems include pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

Intermediate in Pharmaceutical Synthesis

In pharmaceutical chemistry, methyl 3-(cyclopentylamino)propanoate derivatives have been synthesized as intermediates. For instance, the synthesis of 3-(N-Methyl-N-pentylamino)-propanoic acid hydrochloride, an intermediate for Sodium Ibandronate, has been reported with a significant overall yield, demonstrating its utility in complex drug synthesis processes (Han Jing, 2011).

Chemical Kinetics and Pyrolysis Studies

Methyl 3-(cyclopentylamino)propanoate has also been a subject of study in chemical kinetics, particularly in pyrolysis. Investigations into the pyrolysis of similar compounds, like methyl propanoate, provide insights into reaction pathways and decomposition mechanisms essential for understanding complex chemical processes (Farooq et al., 2014).

Safety And Hazards

Methyl 3-(cyclopentylamino)propanoate is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, contact with skin, eyes or clothing, ingestion and inhalation . Personal protective equipment and face protection should be worn .

Propiedades

IUPAC Name |

methyl 3-(cyclopentylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)6-7-10-8-4-2-3-5-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYUCALUVDREAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651267 | |

| Record name | Methyl N-cyclopentyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(cyclopentylamino)propanoate | |

CAS RN |

754125-43-4 | |

| Record name | Methyl N-cyclopentyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

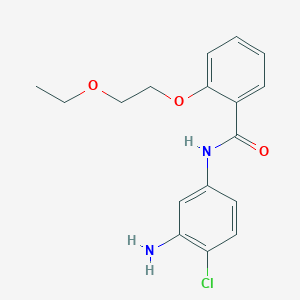

Synthesis routes and methods I

Procedure details

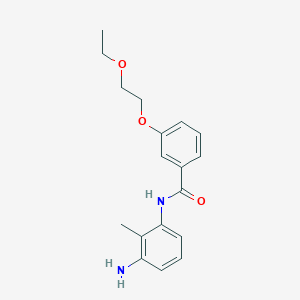

Synthesis routes and methods II

Procedure details

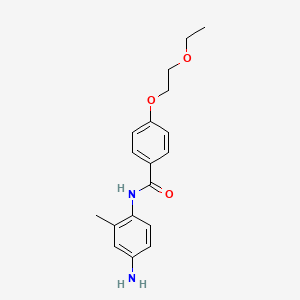

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)

![3-[(2-Chlorobenzyl)amino]propanohydrazide](/img/structure/B1385157.png)

![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)

![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)

![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)

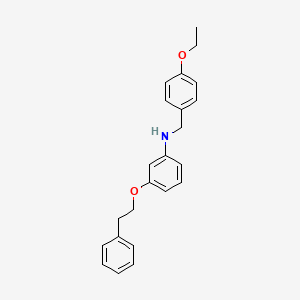

![3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385171.png)